molecular formula C8H9N3O B1593688 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol CAS No. 26911-66-0

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol

Cat. No. B1593688
CAS RN: 26911-66-0
M. Wt: 163.18 g/mol
InChI Key: GTMSGUGXMUVWIS-UHFFFAOYSA-N
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Description

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol is a chemical compound with the CAS Number: 26911-66-0 . It has a molecular weight of 163.18 . The IUPAC name for this compound is 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol .


Molecular Structure Analysis

The InChI code for 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol is 1S/C8H9N3O/c1-5-3-6(2)11-7(9-5)4-8(12)10-11/h3-4,9H,1H2,2H3,(H,10,12) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol is a powder at room temperature . It has a melting point of 237-240 degrees Celsius .

Scientific Research Applications

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol: A Comprehensive Analysis of Scientific Research Applications:

Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine moiety, which includes 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol, is widely recognized for its diverse biological activity. It is found in the structure of drugs such as indiplon, zaleplon, presatovir, dinaciclib, and anagliptin. These compounds have shown good inhibitory effects in various studies, indicating their potential in drug development and therapeutic applications .

Material Science

In the field of material science, derivatives of pyrazolo[1,5-a]pyrimidine have attracted attention due to their significant photophysical properties. This suggests potential applications in developing materials with specialized optical characteristics .

Radiolabeling and Imaging

The compound has been used in the radiosynthesis of fluorine-18-labeled radiotracers. Due to the low energy of emitted positrons, these radiotracers can produce high-resolution PET images, which are particularly important for brain imaging and preclinical studies in small animals .

Non-Bonded Interaction Analysis

Crystallographic studies involving 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol can help determine the nature of non-bonded interactions within structures. This is crucial for understanding molecular stability and designing molecules with desired properties .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-3-6(2)11-7(9-5)4-8(12)10-11/h3-4H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMSGUGXMUVWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=O)NN12)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60306792
Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60306792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol

CAS RN

26911-66-0
Record name 26911-66-0
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Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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